molecular formula C11H10N2O3 B8027378 4-(4-Isocyanatophenyl)morpholin-3-one

4-(4-Isocyanatophenyl)morpholin-3-one

Cat. No.: B8027378
M. Wt: 218.21 g/mol
InChI Key: JRNZFWQRNLXFTR-UHFFFAOYSA-N
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Description

Contextualization within Modern Isocyanate Chemistry and Heterocyclic Systems Research

Isocyanates are a well-established class of organic compounds characterized by the -N=C=O functional group. Their high reactivity, particularly towards nucleophiles such as alcohols, amines, and water, makes them exceptionally useful in a myriad of chemical transformations, most notably in the synthesis of polyurethanes, ureas, and carbamates. The electronic nature of the isocyanate group, with its electrophilic carbon atom, is central to its chemical behavior. Modern isocyanate chemistry continues to evolve, with research focusing on the development of novel isocyanates with tailored reactivity and their application in complex molecule synthesis and materials science. A computational study on urethane (B1682113) formation from phenyl isocyanate and butan-1-ol, for instance, highlights the ongoing academic interest in the mechanistic details of isocyanate reactions, including the role of catalysts like morpholine (B109124) derivatives. nih.govresearchgate.net

Concurrently, research into heterocyclic systems remains a vibrant field of organic chemistry, largely due to the prevalence of these structures in natural products, pharmaceuticals, and agrochemicals. The morpholine and morpholin-3-one (B89469) scaffolds are of particular interest. The morpholin-3-one moiety, as present in 4-(4-isocyanatophenyl)morpholin-3-one, is a key structural feature in a range of biologically active molecules. For example, derivatives of morpholin-3-one are utilized in the preparation of various pharmaceuticals. chemicalbook.com The incorporation of the morpholin-3-one heterocycle into a larger molecular framework can significantly influence the compound's physicochemical properties and biological activity. The synthesis of novel quinazolin-4(3H)-one-morpholine hybrids as potential anti-lung-cancer agents underscores the continued exploration of morpholine-containing compounds in medicinal chemistry.

Rationale for Advanced Academic Investigation of the Compound's Chemical Behavior and Synthetic Utility

The primary driver for the academic and industrial investigation of this compound is its utility as a synthetic intermediate, most notably in the synthesis of the anticoagulant drug Rivaroxaban. thepharmajournal.comquickcompany.intdcommons.org Rivaroxaban is a direct Factor Xa inhibitor, and 4-(4-aminophenyl)morpholin-3-one (B139978), the precursor to the isocyanate, is a key building block in its synthesis. tdcommons.orggoogle.comgoogle.comnih.gov The conversion of the amine to the isocyanate is a critical step that allows for the introduction of other molecular fragments.

The academic investigation into this compound is warranted for several reasons:

Exploration of Synthetic Methodologies: Research into the efficient and safe synthesis of this compound is of significant interest. This includes the development of methods that avoid hazardous reagents like phosgene (B1210022), potentially utilizing phosgene-equivalents such as carbonyldiimidazole (CDI). thepharmajournal.com

Understanding Reactivity: A detailed study of the compound's reactivity profile is crucial for its effective use in synthesis. This includes understanding the chemoselectivity of the isocyanate group in the presence of the lactam functionality within the morpholin-3-one ring.

Development of Novel Derivatives: The isocyanate group serves as a versatile handle for the synthesis of a wide array of derivatives. By reacting this compound with various nucleophiles, a library of novel compounds can be generated, which can then be screened for potential biological activity. This is exemplified by the synthesis of Rivaroxaban, where the isocyanate would react with a suitable amine-containing fragment. thepharmajournal.comquickcompany.in

Overarching Research Objectives for Scholarly Inquiry into its Structure-Reactivity Relationships

The scholarly inquiry into the structure-reactivity relationships of this compound is guided by several key objectives:

Elucidating Electronic Effects: A primary objective is to understand how the 4-(morpholin-3-one)phenyl substituent electronically influences the reactivity of the isocyanate group. This involves investigating whether the substituent acts as an electron-donating or electron-withdrawing group and how this affects the electrophilicity of the isocyanate carbon.

Probing Steric Hindrance: Research would aim to determine the extent to which the heterocyclic moiety sterically hinders the approach of nucleophiles to the isocyanate group. This information is vital for predicting reaction kinetics and optimizing reaction conditions.

Investigating Intramolecular Interactions: A detailed structural analysis, potentially through X-ray crystallography and computational modeling, could reveal any significant intramolecular interactions between the isocyanate group and the morpholin-3-one ring. Such interactions could influence the conformation of the molecule and, consequently, its reactivity.

The pursuit of these objectives will not only provide a deeper understanding of the fundamental chemistry of this specific compound but also contribute to the broader knowledge base of isocyanate chemistry and the strategic design of complex functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-isocyanatophenyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-8-12-9-1-3-10(4-2-9)13-5-6-16-7-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNZFWQRNLXFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Isocyanatophenyl Morpholin 3 One

Retrosynthetic Analysis and Strategic Disconnections for Complex Molecule Assembly

Retrosynthetic analysis provides a framework for planning the synthesis of a target molecule by identifying strategic bond disconnections that correspond to reliable chemical reactions. amazonaws.com This analysis generates a "retrosynthetic tree" of precursor molecules, guiding the chemist toward a viable synthetic pathway. ias.ac.in

The most logical initial disconnection for 4-(4-isocyanatophenyl)morpholin-3-one involves the isocyanate functional group (-NCO). Isocyanates are most commonly and reliably synthesized from primary amines. acs.orgrsc.org Therefore, a functional group interconversion (FGI) approach points to 4-(4-aminophenyl)morpholin-3-one (B139978) (CAS No. 438056-69-0) as the immediate key precursor. nbinno.com This amine serves as a central intermediate in the synthesis of various pharmaceutical compounds. nbinno.comgoogle.com

Retrosynthetic Disconnection of the Isocyanate Group

Target Molecule Disconnection Strategy Precursor

Further retrosynthetic analysis focuses on the precursor, 4-(4-aminophenyl)morpholin-3-one. The morpholin-3-one (B89469) ring can be disconnected through two primary C-N and C-O bond cleavages, which correspond to a cyclization reaction in the forward synthesis. One common strategy involves disconnecting the amide bond and the ether linkage of the morpholinone ring. This leads to two potential synthetic routes starting from aniline (B41778) derivatives.

One route involves the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride to form 4-phenyl-3-morpholinone, which is then nitrated and subsequently reduced. google.com An alternative and frequently employed disconnection strategy breaks the ring to reveal 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. google.com This intermediate can be synthesized from 4-nitro-aniline and 2-(2-chloroethoxy)acetyl chloride. google.com The subsequent intramolecular cyclization forms the desired morpholin-3-one ring system.

Retrosynthetic Disconnection of the Morpholin-3-one Ring

Precursor Disconnection Key Intermediates
4-(4-Nitrophenyl)morpholin-3-one (B139987) C-N and C-O bond cleavage 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide

The synthesis of the core structure is intrinsically linked to the functionalization of the phenyl ring. Synthetic strategies typically begin with a pre-functionalized phenyl ring rather than attempting to introduce the morpholinone and isocyanate groups onto an unsubstituted benzene (B151609) ring.

A common approach starts with 4-nitro-aniline, where the nitro group serves as a precursor to the amine functionality needed for isocyanate formation. google.comwipo.int The synthesis proceeds by first constructing the morpholinone ring onto the 4-nitro-aniline core. For instance, 4-nitro-aniline can be reacted with 2-(2-chloroethoxy)acetyl chloride, followed by ring closure to yield 4-(4-nitrophenyl)morpholin-3-one. google.com The nitro group is then reduced to an amine, typically via catalytic hydrogenation using a palladium on carbon catalyst, to give 4-(4-aminophenyl)morpholin-3-one. nbinno.comgoogle.comgoogle.com

An alternative strategy involves starting with 4-phenyl-3-morpholinone, which is synthesized from 2-anilinoethanol (B49455) and chloroacetyl chloride. google.com In this case, the necessary functional group is introduced onto the phenyl ring via a nitration reaction to produce 4-(4-nitrophenyl)-3-morpholinone, which is then reduced. google.comgoogle.com

Targeted Synthetic Routes to this compound

Following the blueprint laid out by retrosynthetic analysis, the forward synthesis focuses on the construction of the key intermediates and the final installation of the isocyanate group.

The conversion of the primary aromatic amine, 4-(4-aminophenyl)morpholin-3-one, into the target isocyanate is the final and critical step of the synthesis. The most established industrial method for this transformation is the reaction with phosgene (B1210022) or its derivatives. acs.orgrsc.org

The phosgenation of primary amines is a well-established and widely used industrial process for producing isocyanates due to its efficiency and high yields. acs.org The reaction can be carried out in either the liquid or gas phase. For aromatic amines with higher boiling points, such as the precursor 4-(4-aminophenyl)morpholin-3-one, liquid-phase phosgenation is generally employed. acs.orgnih.gov

The process involves reacting the amine with phosgene (carbonyl chloride, COCl₂) in an inert solvent. google.com The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which is then thermally dissociated to yield the final isocyanate and hydrogen chloride (HCl). google.com To prevent the formation of urea (B33335) byproducts from the reaction between the newly formed isocyanate and unreacted amine, an excess of phosgene is typically used. rsc.org The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high conversion and yield. nih.govgoogle.com Safer, solid, or liquid phosgene equivalents like triphosgene (B27547) or diphosgene are also utilized, particularly in laboratory settings, as they are easier to handle than gaseous phosgene. rsc.org

General Conditions for Liquid-Phase Phosgenation of Aromatic Amines

Parameter Condition Rationale
Reactants Primary Aromatic Amine, Phosgene (or equivalent) Direct conversion to isocyanate. acs.org
Solvent Inert organic solvent (e.g., toluene (B28343), chlorobenzene) Solubilizes reactants and facilitates the reaction. google.com
Temperature Elevated temperatures Promotes the decomposition of the carbamoyl chloride intermediate. rsc.org
Pressure Varies (can be elevated) Can influence reaction rate and efficiency. google.com

| Stoichiometry | Excess phosgene | Minimizes the formation of urea side products. rsc.org |

Investigation of Isocyanate Functional Group Introduction

Assessment of Non-Phosgene Methodologies for Isocyanate Precursors and Derivatization

The traditional industrial synthesis of isocyanates involves the use of highly toxic phosgene. nih.govacs.org Consequently, significant research has been dedicated to developing safer, "phosgene-free" alternatives. researchgate.net These methods often proceed through the formation of carbamate (B1207046) intermediates, which are then thermally decomposed to the desired isocyanate. nih.govacs.org This section explores several prominent non-phosgene pathways.

Reductive carbonylation of nitro compounds, particularly aromatic ones, presents a direct and attractive alternative for isocyanate synthesis. researchgate.netukessays.com This process involves the reaction of a nitro group with carbon monoxide (CO) in the presence of a catalyst. researchgate.net Group VIII transition metal complexes are often employed as catalysts for this transformation. researchgate.net Palladium-based catalysts, in particular, have shown significant promise due to their high activity and selectivity. ukessays.comosti.gov

The direct carbonylation of nitro compounds to isocyanates can be challenging, often requiring harsh reaction conditions. researchgate.net However, in the presence of an alcohol, the reaction proceeds more readily to form the corresponding carbamate, which can then be isolated and thermally converted to the isocyanate. researchgate.net The reaction is thermodynamically favorable and represents a more atom-economical approach compared to the traditional phosgene route which starts with the reduction of the nitro compound to an amine. ukessays.com

Recent advancements in catalyst design have focused on improving the efficiency and stability of the catalytic systems. For instance, heterogeneous catalysts, such as palladium supported on porous organic polymers (POPs), have been developed to facilitate catalyst recovery and reuse. acs.org The addition of co-catalysts or promoters, like benzoic acid derivatives, has also been shown to enhance the catalytic activity and selectivity towards the desired carbamate product. osti.gov

Table 1: Catalytic Systems for Reductive Carbonylation of Nitroaromatics

Catalyst System Substrate Product Reaction Conditions Yield/Selectivity Reference
Pd(4,7-Me₂-1,10-phen)₂(OTf)₂ Nitrobenzene Methyl N-phenylcarbamate MeOH, CO 84% selectivity osti.gov
Pd(1,10-phenanthroline)₂(OTf)₂ + 4-chlorobenzoic acid 1,4-Dinitrobenzene Corresponding dicarbamate MeOH, CO 86% selectivity osti.gov
Pd@phen-POP Nitrobenzene Methyl N-phenylcarbamate MeOH, CO 92% selectivity acs.org
[Rh(CO)₂Cl]₂-Py-PyHCl Nitrobenzene Phenyl isocyanate Chlorobenzene, CO up to 90% yield lookchem.com
Rhodium-based catalyst 3-Nitrotoluene 3-Methylphenyl isocyanate Chlorobenzene, CO 36-47% yield lookchem.com
Rhodium-based catalyst 4-Chloronitrobenzene 4-Chlorophenyl isocyanate Chlorobenzene, CO 36-47% yield lookchem.com

Oxidative carbonylation of amines provides another significant phosgene-free route to isocyanates and their carbamate precursors. acs.org This method involves the reaction of an amine with carbon monoxide and an oxidant, often in the presence of a palladium catalyst. acs.orgacs.org The process can be tailored to yield either ureas or carbamates depending on the reaction conditions and the nucleophiles present.

The direct synthesis of isocyanates via oxidative carbonylation is possible, but like reductive carbonylation, the formation of carbamates in the presence of an alcohol is often more straightforward. acs.org Various oxidants can be employed, and the choice of oxidant can influence the reaction's efficiency. The use of molecular oxygen as the oxidant is particularly appealing from a green chemistry perspective. rsc.org

The catalytic system plays a crucial role in the outcome of the reaction. Palladium complexes are widely used, and the nature of the ligands coordinated to the palladium center can significantly impact the catalyst's activity and selectivity. acs.org For instance, the use of bidentate ligands like XantPhos can be necessary for amines with lower basicity. mdpi.com

Table 2: Catalytic Systems for Oxidative Carbonylation of Amines

Catalyst System Substrate Product Reaction Conditions Yield/Selectivity Reference
PdCl₂ Aniline N,N'-Diphenylurea CO, O₂ Not specified acs.org
Pd(OAc)₂/PPh₃ 1-Iodoisoquinoline and various amines Isoquinoline-1-carboxamides CO, DMF 55-89% yield mdpi.com
W(CO)₆/I₂/K₂CO₃ Primary amines N,N'-Disubstituted ureas CH₂Cl₂, CO Good to excellent yields cmu.edu
PdCl₂ Alkynes and amines Polysubstituted maleimides Air, CO Good to high yields rsc.org

Dimethyl carbonate (DMC) has emerged as an environmentally benign reagent for the synthesis of carbamates, serving as a non-toxic substitute for phosgene. unive.it The reaction of amines with DMC produces carbamates, which can then be pyrolyzed to yield isocyanates. google.com This two-step process avoids the use of chlorine-containing compounds, simplifying product purification. researchgate.net The reaction of aliphatic amines with DMC can often be achieved under mild conditions, while aromatic amines may require more forcing conditions due to their lower nucleophilicity. acs.org Various catalysts, including lead compounds and zinc acetate, have been employed to facilitate this transformation. acs.orgresearchgate.net

Urea can also be utilized as a carbonyl source for the synthesis of carbamates. organic-chemistry.org The reaction of an alcohol with urea can produce the corresponding carbamate, which can then serve as a precursor to isocyanates. organic-chemistry.org This method is particularly attractive as urea is an inexpensive and readily available commodity chemical. Additionally, the synthesis of carbamates from amines, urea, and alcohols has been demonstrated, offering a versatile route to these important intermediates. researchgate.net

Table 3: Dimethyl Carbonate and Urea-Based Carbamate Synthesis

Carbonyl Source Substrate Catalyst Product Yield Reference
Dimethyl Carbonate Aniline PbO Methyl N-phenylcarbamate Not specified researchgate.net
Dimethyl Carbonate N,N'-Diphenyl urea Pb compounds Methyl N-phenylcarbamate ~99% selectivity researchgate.net
Urea Alcohols Indium triflate Primary carbamates Good to excellent organic-chemistry.org
Urea and Amines Alcohols TiO₂-Cr₂O₃/SiO₂ N-substituted carbamates 95-98% researchgate.net

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is a widely used reagent for the protection of amines. However, under specific conditions, it can also be employed for the conversion of primary amines into isocyanates. chemicalbook.com The reaction of a primary amine with Boc anhydride (B1165640) in the presence of a catalytic amount of a base like 4-(dimethylaminopyridine) (DMAP) can lead to the formation of an isocyanate intermediate. chemicalbook.com This intermediate can then be trapped by another nucleophile, such as an amine or an alcohol, to generate ureas or carbamates, respectively.

While the primary application of Boc anhydride is for the formation of Boc-protected amines, the generation of isocyanates represents a useful side reaction that can be exploited for synthetic purposes. kiku.dk The reaction conditions, such as temperature, can influence the product distribution, with lower temperatures sometimes favoring the formation of the isocyanate. chemicalbook.com This method offers a mild, phosgene-free route to isocyanates and their derivatives from readily available starting materials.

Synthesis of the Morpholin-3-one Heterocyclic Core

The morpholin-3-one moiety represents the heterocyclic core of the target molecule. Its synthesis often involves the formation of a 1,4-oxazin-2-one ring system through various cyclization strategies.

The construction of the 1,4-oxazin-2-one ring is a key step in the synthesis of the morpholin-3-one core. Several methods have been developed for this purpose, often involving intramolecular cyclization reactions.

One notable approach is the Staudinger reductive cyclization of functionalized vinyl azide (B81097) precursors. acs.org This method allows for the formation of the 1,4-oxazin-2-one structure, which can then be used in subsequent reactions. acs.org Another strategy involves a two-step process starting from readily available phthalides. This involves an initial aminolysis to form a 2-hydroxymethylbenzamide, followed by a Hofmann rearrangement to yield the benzoxazinone. nih.gov

The reaction of o-aminophenol with maleic anhydride has also been reported to produce 1,4-oxazin-2-one derivatives. researchgate.net Furthermore, the cyclization of C-2 aroyl substituted imidazolo methanol (B129727) derivatives with chloroacetyl chloride can lead to the formation of imidazo (B10784944) nih.govukessays.comoxazinone structures. nih.gov These diverse strategies provide a range of options for constructing the essential morpholin-3-one heterocyclic core.

Diastereoselective and Enantioselective Morpholinone Synthesis

The stereochemical architecture of the morpholinone core is critical for its biological activity, necessitating advanced synthetic methods that afford high levels of diastereoselectivity and enantioselectivity. The development of such methodologies is paramount for accessing specific stereoisomers of this compound and its derivatives.

Chiral morpholinones, recognized as important pharmacophores, have been synthesized using various catalytic enantioselective strategies. nih.gov One notable approach involves a domino reaction sequence initiated by a [4+2] heteroannulation between arylglyoxals and 2-(arylamino)ethan-1-ols, catalyzed by a chiral phosphoric acid. This is followed by a 1,2-aryl or 1,2-alkyl shift of the resulting cyclic α-iminium hemiacetals. nih.gov This method, which constitutes a novel asymmetric aza-benzilic ester rearrangement, efficiently generates C3-substituted morpholinones with the concurrent formation of a chiral center. nih.gov

Diastereoselective synthesis has also been achieved through various cyclization strategies. For instance, a triphenylphosphine-promoted 6-exo-dig umpolung oxa-Michael cyclization of Ugi-derived hydroxypropargylamides has been employed to produce 2-methylenemorpholin-3-one derivatives with controlled diastereoselectivity. wikipedia.org Another powerful method is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. This atom-economic pathway yields highly substituted morpholines, which are precursors to morpholinones, with excellent diastereoselectivity (up to >99:1 dr) and enantioselectivity. rsc.org

The Petasis reaction, a multicomponent reaction, has been utilized in the diastereoselective synthesis of morpholinone derivatives. For example, the reaction between an amino alcohol, a boronic acid, and a glyoxal (B1671930) can form a diastereomeric morpholinone derivative, which can then be separated and further transformed. unacademy.com This highlights the utility of multicomponent reactions in rapidly building molecular complexity with stereochemical control.

Table 1: Selected Asymmetric Methodologies for Morpholinone Synthesis

MethodCatalyst/ReagentKey TransformationStereochemical OutcomeReference
Aza-Benzilic Ester RearrangementChiral Phosphoric Acid[4+2] heteroannulation / 1,2-aryl shiftEnantioselective nih.gov
Umpolung Oxa-Michael CyclizationTriphenylphosphine6-exo-dig cyclization of hydroxypropargylamidesDiastereoselective wikipedia.org
Intramolecular Cyclization of AllenolsRhodium CatalystCyclization of nitrogen-tethered allenolsDiastereoselective (>99:1 dr) rsc.org
Petasis ReactionBoronic AcidMulticomponent reaction to form morpholinoneDiastereoselective unacademy.com

Integration of the Phenyl Linker and Connectivity Strategies

A key synthetic challenge is the efficient and robust connection of the morpholin-3-one heterocycle to the 4-isocyanatophenyl moiety. This involves forming a stable aryl-nitrogen bond and subsequently elaborating the functional groups on the phenyl ring.

Advanced Coupling Reactions for Aryl-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, representing a significant advancement over classical methods like nucleophilic aromatic substitution. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for coupling amines with aryl halides or triflates and is applicable to the synthesis of N-aryl lactams, including 4-aryl-morpholin-3-ones. wikipedia.orgmasterorganicchemistry.com

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (e.g., 4-bromonitrobenzene or 4-chloronitrobenzene) to form a palladium(II) species.

Amine Coordination and Deprotonation: The morpholin-3-one nitrogen coordinates to the palladium(II) center, and a base facilitates the deprotonation of the N-H bond to form a palladium amido complex.

Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.

The success of the reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed.

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseApplicationReference
Pd(OAc)₂XPhos, RuPhos, SPhosK₂CO₃, Cs₂CO₃General N-arylation of amines/lactams nih.gov
Pd₂(dba)₃BINAP, DPPFNaOt-BuCoupling of primary/secondary amines wikipedia.org
(NHC)Pd(allyl)ClN-Heterocyclic Carbene (NHC), e.g., SIPrLiHMDSN-arylation with aryl chlorides nih.gov
Pd(OAc)₂CM-phosK₃PO₄N-arylation of aryl mesylates unacademy.com
Sequential Functional Group Interconversions for Linker Integration

A well-established and industrially relevant pathway to this compound involves a series of functional group interconversions starting from a simpler precursor. This sequential approach allows for the controlled introduction of the required functionalities.

A common route begins with the synthesis of 4-phenyl-3-morpholinone, often by reacting 2-anilinoethanol with chloroacetyl chloride. The key functional groups are then installed sequentially:

Nitration: The 4-phenyl-3-morpholinone intermediate undergoes electrophilic nitration. This reaction, typically using a mixture of nitric acid and sulfuric acid, selectively installs a nitro group at the para-position of the phenyl ring due to the directing effect of the morpholinone substituent, yielding 4-(4-nitrophenyl)morpholin-3-one.

Reduction: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is then reduced to a primary amine. This transformation is commonly achieved via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or ethyl acetate. organic-chemistry.orgslideshare.net This step produces the key intermediate, 4-(4-aminophenyl)morpholin-3-one.

Isocyanate Formation: The final step is the conversion of the primary amino group of 4-(4-aminophenyl)morpholin-3-one into the target isocyanate functionality. While treatment with the highly toxic phosgene or its safer equivalent, triphosgene, is a direct method, alternative phosgene-free routes are often preferred. asianpubs.org Name reactions such as the Curtius rearrangement provide a powerful alternative. The Curtius rearrangement involves the thermal decomposition of an acyl azide, which is typically generated from a carboxylic acid precursor. nih.govwikipedia.orgrsc.org This rearrangement proceeds through an isocyanate intermediate, which can be isolated, offering a milder and safer route to the final product. nih.govwikipedia.org

Catalytic Strategies and Innovations in the Synthesis of this compound

The synthesis of this compound and its precursors has greatly benefited from innovations in catalysis. The use of catalytic methods offers significant advantages, including increased efficiency, milder reaction conditions, and reduced waste generation compared to stoichiometric approaches.

Applications of Transition Metal Catalysis (e.g., Palladium, Nickel)

Transition metals, particularly palladium and nickel, play a central role in the modern synthesis of the target compound, catalyzing several key bond-forming events.

Palladium Catalysis: Palladium catalysts are instrumental in multiple stages of the synthesis.

Ring Formation: Cationic palladium complexes can catalyze the oxidative lactonization of N-substituted diethanolamines to generate the morpholin-2-one (B1368128) ring system, a close structural analog of the morpholin-3-one core. masterorganicchemistry.com

C-N Bond Formation: As detailed in section 2.2.3.1, palladium-catalyzed Buchwald-Hartwig amination is a state-of-the-art method for constructing the crucial aryl-nitrogen bond that links the morpholinone ring to the phenyl group. wikipedia.org

Reduction: Palladium on carbon (Pd/C) is the catalyst of choice for the hydrogenation of the nitro group in 4-(4-nitrophenyl)morpholin-3-one to the corresponding amine, a critical step in the functional group interconversion sequence. slideshare.net

Nickel Catalysis: Nickel catalysis has emerged as a highly effective and more economical alternative to palladium for certain transformations, especially cross-coupling reactions. Nickel catalysts can often promote reactions of less reactive electrophiles, such as aryl chlorides, which are more cost-effective starting materials than the corresponding bromides or iodides. Nickel-catalyzed amination of aryl chlorides and aryl sulfamates provides a powerful route to the C-N bond in aryl amines. The catalytic systems, often involving Ni(II) precatalysts like NiCl₂(dme) and N-heterocyclic carbene (NHC) ligands such as SIPr, demonstrate high functional group tolerance and are effective for a wide range of amine and aryl partners. acs.org The development of these robust nickel catalysts offers a more sustainable and economically viable approach for the large-scale synthesis of 4-aryl-morpholin-3-one intermediates.

Development of Organocatalytic Methods

Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful alternative to traditional metal-based catalysis, often avoiding the issues of metal toxicity and contamination in the final product. While dedicated organocatalytic routes for the final conversion of 4-(4-aminophenyl)morpholin-3-one to its isocyanate derivative are not extensively documented, organocatalysis holds significant promise for the synthesis of its core precursors.

One key step in the synthesis of the morpholin-3-one structure is the amidation and subsequent cyclization. A patented process utilizes phenylboronic acid as a catalyst for the reaction between 2-(2-chloroethoxy)acetic acid and 4-nitroaniline (B120555). google.comwipo.int Phenylboronic acid acts as a Lewis acid catalyst, activating the carboxylic acid for amidation. This approach avoids the need for more hazardous coupling agents and represents a step towards metal-free catalysis.

Future research could explore other organocatalytic transformations, such as:

Chiral organocatalysts for asymmetric synthesis, should enantiomerically pure versions of the morpholinone be required.

N-Heterocyclic Carbenes (NHCs) as catalysts for various bond formations within the synthetic sequence.

Brønsted acid catalysts for promoting cyclization under milder conditions. researchgate.net

Potential for Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and operation under mild conditions. The application of biocatalysis to the synthesis of this compound or its precursors is an emerging area with considerable potential.

The potential advantages include:

High Selectivity: Enzymes can selectively reduce the nitro group without affecting other functional groups.

Mild Conditions: Reactions typically run in aqueous media at or near ambient temperature and pressure.

Reduced Waste: Avoids the use of heavy metal catalysts and harsh chemical reductants.

Further exploration could also target the enzymatic synthesis of the morpholinone ring itself or the hydrolysis of precursor esters, leveraging the capabilities of lipases and other hydrolases.

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles is paramount for developing sustainable manufacturing processes. This involves a holistic approach to minimize environmental impact from feedstock sourcing to final product synthesis. youtube.com

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. epa.govnih.gov A higher atom economy signifies less waste. This is often quantified alongside the E-Factor (Environmental Factor), which measures the mass ratio of waste to product.

The synthesis of 4-(4-aminophenyl)morpholin-3-one provides a clear example. The reduction of 4-(4-nitrophenyl)morpholin-3-one is a key step where the choice of reagent dramatically impacts atom economy and waste.

MethodReagentsByproductsTheoretical Atom EconomyWaste Profile
Catalytic Hydrogenation google.comgoogle.com4-(4-nitrophenyl)morpholin-3-one, H₂ (catalytic Pd/C)H₂OHigh (approx. 86%)Low; water is the only stoichiometric byproduct.
Stoichiometric Reduction google.com4-(4-nitrophenyl)morpholin-3-one, SnCl₂Tin salts, HClLowHigh; generates significant metallic and acidic waste streams.

As the table demonstrates, catalytic hydrogenation is vastly superior from an atom economy perspective, incorporating most of the reactant atoms into the product and generating only water as a byproduct. jocpr.com This approach aligns with green chemistry goals by preventing pollution at the molecular level. acs.org

Solvents constitute a major portion of the waste generated in chemical manufacturing. A key green chemistry objective is to reduce or eliminate their use, or to substitute hazardous solvents with environmentally benign alternatives.

In the synthesis of 4-(4-aminophenyl)morpholin-3-one, a clear trend towards greener solvents is evident in the literature.

Traditional Solvents: Early procedures for the reduction of the nitro precursor often used solvents like tetrahydrofuran (B95107) (THF). google.com Other steps have employed toluene and dimethylformamide (DMF). tdcommons.org

Greener Solvents: More recent process improvements have focused on using aliphatic alcohols like ethanol, which are less toxic and more sustainable. google.com

Aqueous Systems: A significant advancement is the use of water as the reaction medium for the hydrogenation step. google.com Performing the reaction in water or a water-rich mixture not only enhances safety but also simplifies product isolation and drastically reduces the environmental footprint. google.com

The potential for solvent-free synthesis also exists, particularly for solid-state reactions or reactions involving molten reactants. researchgate.netresearchgate.net Grinding or heating a mixture of 4-(4-aminophenyl)morpholin-3-one with a phosgene equivalent under solvent-free conditions could be an area for future process optimization.

The long-term vision for green chemistry involves shifting from a petroleum-based economy to one that utilizes renewable feedstocks. epa.gov The precursors for this compound, such as aniline and nitrobenzene, are traditionally derived from fossil fuels.

A forward-looking approach would explore the derivation of key aromatic building blocks from biomass. Tannins , which are abundant polyphenolic compounds in plants, represent a promising renewable source of aromatic chemicals. semanticscholar.org

A hypothetical future pathway could involve:

Depolymerization and Modification: Breaking down tannins into simpler phenolic units like gallic acid or phloroglucinol. semanticscholar.org

Chemical Conversion: Employing catalytic processes to convert these bio-derived phenols into key intermediates like 4-aminophenol (B1666318) or hydroquinone.

Synthesis: Using these renewable intermediates to construct the 4-(4-aminophenyl)morpholin-3-one core, thereby creating a more sustainable value chain.

While this area is still in the exploratory phase, it represents a critical frontier for greening the production of aromatic amines and their derivatives.

Implementation of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly for industrial-scale synthesis. almacgroup.com The synthesis of this compound and its precursors is an ideal candidate for this technology due to safety, efficiency, and scalability benefits. wipo.intnih.gov

Synthetic StepBatch Processing ChallengesFlow Chemistry Advantages
Nitration Highly exothermic, potential for thermal runaway, handling of hazardous nitric/sulfuric acids.Superior heat transfer and temperature control, small reactor volume enhances safety, rapid mixing improves reaction consistency. nih.gov
Cyclization Long reaction times, potential for side product formation.Precise control over residence time, improved mixing can increase yield and purity.
Hydrogenation Handling of flammable hydrogen gas under pressure in a large vessel, catalyst slurry mixing issues.High-pressure reactions are safer in small volumes, efficient gas-liquid mixing, catalyst can be packed into a fixed bed for easy separation and reuse. almacgroup.com
Phosgenation (to Isocyanate) Use of highly toxic phosgene or its equivalents in large quantities.In-situ generation and immediate consumption of hazardous reagents, minimizing operator exposure and risk.

By integrating these steps into a multi-stage continuous flow system, manufacturers can achieve a seamless, automated, and highly efficient process. This "end-to-end" approach reduces manual handling, minimizes waste, and allows for rapid scaling by simply extending the operating time ("scaling out") rather than re-engineering large batch reactors. almacgroup.com

Advanced Reactivity and Mechanistic Investigations of 4 4 Isocyanatophenyl Morpholin 3 One

Intrinsic Reactivity Profile of the Isocyanate Functional Group

The isocyanate group is a cornerstone of addition and polymerization chemistry due to the high electrophilicity of its central carbon atom. This reactivity is governed by the cumulative double bonds (C=N and C=O), making it susceptible to attack by a wide variety of nucleophiles.

Addition Reactions with Nucleophilic Species (e.g., Alcohols, Amines, Carboxylic Acids, Water)

Isocyanates are highly reactive electrophiles that readily undergo addition reactions with nucleophiles. wikipedia.org The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom of the isocyanate group.

Reaction with Alcohols: In the presence of an alcohol, the isocyanate group of 4-(4-isocyanatophenyl)morpholin-3-one forms a urethane (B1682113) (carbamate) linkage. This reaction is fundamental to the production of polyurethanes when diols or polyols are used. wikipedia.org

Reaction with Amines: Primary or secondary amines react with the isocyanate to form urea (B33335) derivatives. wikipedia.org The reaction with a diamine can lead to the formation of polyureas.

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.org This reaction is often used to create foams, as the liberated CO2 acts as a blowing agent. The newly formed amine can then react with another isocyanate group to form a urea linkage.

Reaction with Carboxylic Acids: The reaction with a carboxylic acid results in the formation of an amide and carbon dioxide, proceeding through a mixed anhydride (B1165640) intermediate.

These fundamental reactions are summarized in the table below.

Table 1: Nucleophilic Addition Reactions of the Isocyanate Group

NucleophileReagent ExampleProduct Functional Group
AlcoholROHUrethane (Carbamate)
AmineRNH₂Urea
WaterH₂OAmine + CO₂ (via Carbamic Acid)
Carboxylic AcidRCOOHAmide + CO₂

Cycloaddition Chemistry (e.g., [2+2] Cycloadditions, Trimerization, Dimerization)

Beyond simple additions, the isocyanate group can participate in various cycloaddition reactions, leading to the formation of heterocyclic structures.

Dimerization: In the presence of specific catalysts, such as phosphines or pyridines, aryl isocyanates can undergo a [2+2] cycloaddition to form a four-membered uretidinedione (dimer). researchgate.netjst.go.jpmdpi.com This reaction is often reversible at elevated temperatures. mdpi.com The selectivity for dimerization over trimerization can be influenced by pressure and the choice of catalyst. jst.go.jp

Trimerization: The cyclotrimerization of three isocyanate units is a highly favorable and atom-economical reaction that produces a very stable, six-membered isocyanurate ring. chempedia.inforsc.org This reaction is promoted by a wide range of catalysts, including tertiary amines, metal alkoxides, and carboxylates. mdpi.comrsc.orgacs.org Isocyanurates are known for their high thermal stability and are key components in rigid polyurethane foams. rsc.org

Other Cycloadditions: Isocyanates can also act as dienophiles or heterodienes in Diels-Alder reactions and participate in [3+2] and [4+1] cycloadditions with various partners, such as nitrones or isocyanides, to generate a range of five-membered heterocyclic systems. researchgate.netrsc.orgoup.comacs.org

Table 2: Cycloaddition Reactions of the Isocyanate Group

Reaction TypeReactantsProduct
Dimerization2 x R-NCOUretidinedione
Trimerization3 x R-NCOIsocyanurate
[3+2] CycloadditionR-NCO + Nitrone1,2,4-oxadiazolidin-5-one
[4+1] CycloadditionR-NCO + IsocyanideFunctionalized Imidazoles/Oxazoles

Oligomerization and Polymerization Pathways Initiated by the Isocyanate Moiety

The isocyanate functionality is a key building block for a variety of polymers. The presence of the isocyanate group on this compound allows it to be incorporated into polymer chains or networks.

Polyurethanes: The most common polymerization pathway for isocyanates involves the polyaddition reaction with polyols (polymers with multiple hydroxyl groups) to form polyurethanes. acs.org

Polyureas: Similarly, reaction with polyamines yields polyureas, which are known for their high strength and elasticity.

Polyisocyanurates: Under conditions that favor trimerization, di- or polyisocyanates can be polymerized to form highly cross-linked polyisocyanurate networks, which exhibit exceptional thermal stability and flame resistance. researchgate.netmdpi.com

Pendant Isocyanate Polymers: It is also possible to synthesize polymers where the isocyanate group is not part of the main chain but is a pendant functional group. rsc.org Such polymers are highly versatile and can be modified post-polymerization through reactions of the isocyanate side chains. rsc.orgusm.edu

Reactivity Under Specific Catalytic Conditions and Activation

The reactivity of the isocyanate group can be precisely controlled and enhanced through the use of catalysts. The choice of catalyst can direct the reaction towards a specific outcome, such as addition, dimerization, or trimerization.

Base Catalysis: Tertiary amines and phosphines are common catalysts for the dimerization and trimerization of isocyanates. jst.go.jprsc.org Acetate anions have also been shown to be effective precatalysts for trimerization, forming a more active deprotonated amide species in the process. acs.orgnih.gov A combination of dibenzylamine (B1670424) and a secondary amine can also create a highly efficient catalyst for isocyanate trimerization. google.com

Metal Catalysis: A wide range of metal compounds, including tin, zirconium, and aluminum complexes, are used to catalyze the reaction between isocyanates and alcohols. rsc.orgwernerblank.com Zirconium chelates, for instance, can selectively catalyze the isocyanate-hydroxyl reaction over the competing reaction with water. wernerblank.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can be used to generate α-aminoalkyl radicals from tertiary amines, which then undergo nucleophilic addition to the isocyanate group, demonstrating a modern approach to forming C-N bonds under mild conditions. organic-chemistry.orgacs.org

Table 3: Catalytic Activation of the Isocyanate Group

Catalyst TypeExample(s)Promoted Reaction(s)
Tertiary AminesPyridine, TriethylamineDimerization, Trimerization, Urethane formation
OrganophosphinesTrialkylphosphinesDimerization
Metal ComplexesDibutyltin dilaurate (DBTDL), Zirconium chelates, Aluminum complexesUrethane formation, Trimerization
Anionic SpeciesAcetate, AlkoxidesTrimerization
Photoredox CatalystsIridium complexes (e.g., FIrpic)Nucleophilic addition of radicals

Reactivity of the Morpholin-3-one (B89469) Heterocyclic Ring System

The morpholin-3-one ring is a stable heterocyclic system. It contains an amide functional group (a lactam) embedded within the six-membered ring. The morpholine (B109124) scaffold is considered a privileged structure in medicinal chemistry, suggesting a general stability under physiological conditions. researchgate.netacs.org

Transformations Involving the Carbonyl Group within the Ring

The carbonyl group within the morpholin-3-one ring is part of a lactam structure. Compared to a ketone, this carbonyl group is significantly less reactive towards nucleophiles due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon.

While specific studies on the carbonyl reactivity of this compound are not widely available, general principles of amide and lactam chemistry can be applied.

Reduction: Strong reducing agents are required to transform the amide carbonyl. For example, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group to a methylene (B1212753) group (CH₂), thereby converting the morpholin-3-one to a substituted morpholine. Milder reducing agents used for ketones are typically ineffective.

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be forced to undergo hydrolysis, which would cleave the ring to yield an amino acid-type structure, specifically N-(4-isocyanatophenyl)-N-(2-hydroxyethyl)aminoacetic acid. However, the morpholinone ring is generally stable, and such transformations require harsh conditions. nih.gov

Other Transformations: The carbonyl group of amides and lactams is generally resistant to many common carbonyl reactions like Grignard additions or Wittig reactions. libretexts.orgsolubilityofthings.com Transformations typically focus on the N-H bond (if present) or require activation of the carbonyl group. In this specific molecule, the nitrogen atom is already substituted with the phenyl ring, precluding reactions at that site.

The synthesis of the parent compound, 4-(4-aminophenyl)morpholin-3-one (B139978), often involves building the ring system rather than modifying a pre-existing one, highlighting the ring's general robustness. google.comtdcommons.org

Reactivity at the Nitrogen Atom of the Morpholinone Ring

The nitrogen atom within the morpholin-3-one ring, while part of an amide-like linkage, can exhibit nucleophilic character, participating in various chemical transformations. Its reactivity is, however, modulated by the electronic and steric environment imposed by the rest of the molecule.

N-Arylation reactions, a common method for functionalizing nitrogen-containing heterocycles, can be applied to the morpholinone nitrogen. nih.gov Methodologies like the Chan-Lam cross-coupling reaction, which utilizes a copper catalyst, offer a viable route for forming C-N bonds under relatively mild conditions. nih.gov This approach involves the reaction of the N-H bond of a morpholinone precursor with an aryl boronic acid. nih.gov While direct N-arylation on the pre-formed this compound is less common due to the highly reactive isocyanate group, the synthesis of N-aryl morpholinones is a key step in building similar structures. nih.govthieme.de The synthesis often involves the reaction of a substituted 2-hydroxynaphthoic acid to form thioxo analogues, which are then converted to the morpholino-substituted product, followed by the introduction of the aryl group via Suzuki coupling. nih.gov

The reactivity of the morpholinone nitrogen is also evident in ring-opening reactions. Although morpholine-2,5-diones have shown resistance to ring-opening polymerization with some metal catalysts, reactions with certain organotin compounds lead to ring-opening, albeit with termination to form kinetically-inert products. nih.gov The nucleophilic character of the nitrogen is crucial in these transformations.

Ring-Opening and Ring-Closing Metathesis Studies

Ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM) are powerful techniques in polymer and synthetic chemistry. pitt.edu While directly applicable to unsaturated rings, their relevance to the saturated morpholinone ring of this compound is indirect. However, the principles of ring-opening and closing are pertinent to the broader class of morpholinone-containing structures.

For instance, the organocatalytic ring-opening polymerization of N-substituted morpholin-2-ones has been demonstrated as a strategy to create functionalized poly(aminoesters). acs.org The thermodynamics of this polymerization are highly dependent on the nature of the substituent on the nitrogen atom. acs.org Studies have shown that while N-acyl morpholin-2-ones readily polymerize, N-alkyl or N-aryl substituted versions may not, indicating a delicate electronic balance influencing the ring's stability and propensity to open. acs.org

Conversely, ring-closing strategies are employed in the synthesis of substituted morpholines. A cascade sequence involving the ring-opening of an oxazetidine followed by a spontaneous ring closure can yield morpholine hemiaminals. acs.org Furthermore, diastereoselective aza-Michael reactions can effect the ring-closure to furnish conformationally rigid morpholine products. acs.org These examples, while not directly involving this compound, highlight the potential for ring manipulation within the morpholine scaffold.

Stereochemical Implications on Reactivity and Product Formation

The stereochemistry of the morpholinone ring can significantly influence the course and outcome of its reactions. The chair-like conformation of the morpholine ring can lead to different steric environments for substituents, dictating the approach of reagents and the stereoselectivity of the reaction.

In the synthesis of substituted morpholines, stereochemistry is a critical consideration. For example, in the cascade reaction to form morpholine hemiaminals, a diastereomeric mixture is often obtained, which can sometimes be separated by chromatography. acs.org The assignment of the stereochemistry of these diastereomers is typically achieved through techniques like Nuclear Overhauser Effect (NOE) experiments. acs.org

The conformational rigidity of certain morpholine products, achieved through specific ring-closing reactions, underscores the importance of stereocontrol in their synthesis. acs.org The ability to selectively produce one diastereomer over another is a key goal in the synthesis of complex molecules containing the morpholine motif.

Influence of the Phenyl Linker on Compound Reactivity

The phenyl ring serves as a critical electronic and steric bridge between the isocyanate group and the morpholinone moiety, profoundly influencing the reactivity of both.

Electronic Effects and Resonance Stabilization on Isocyanate Reactivity

The isocyanate group (-N=C=O) is a potent electrophile, readily attacked by nucleophiles at the central carbon atom. The reactivity of this group is significantly modulated by the electronic nature of its substituent. Electron-withdrawing groups attached to the phenyl ring increase the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles. rsc.org Conversely, electron-donating groups decrease its reactivity. rsc.org

The general mechanism for the reaction of isocyanates with nucleophiles like alcohols or amines involves a nucleophilic attack on the isocyanate carbon followed by a proton transfer. rsc.orgresearchgate.net The rate of this reaction is sensitive to the electronic environment of the isocyanate.

Steric Hindrance and Conformational Effects on Reaction Pathways

The three-dimensional arrangement of the molecule, including the orientation of the phenyl ring and the morpholinone substituent, can create steric barriers that influence reaction pathways. libretexts.org Conformational analysis helps in understanding the different spatial arrangements a molecule can adopt through rotation around single bonds and their relative energies. unacademy.comyoutube.com

The rotation around the C-N bond connecting the phenyl ring and the morpholinone nitrogen can lead to different conformers. mdpi.com The relative stability of these conformers is determined by a combination of steric interactions and intramolecular forces. mdpi.comnih.gov For instance, bulky groups can hinder the approach of reactants to the isocyanate group, potentially favoring reactions at less hindered sites or influencing the regioselectivity of addition to the isocyanate.

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. For this compound, the reactions of the isocyanate group are of primary interest.

The reaction of isocyanates with nucleophiles generally proceeds through a stepwise associative mechanism. mdpi.com This involves the initial attack of the nucleophile on the electrophilic carbon of the isocyanate to form a tetrahedral intermediate. rsc.orgmdpi.com This is often the rate-limiting step. mdpi.com Subsequent proton transfer then leads to the final product, such as a urethane (from an alcohol) or a urea (from an amine). rsc.orgnih.gov

For instance, in the presence of morpholine as a catalyst, the reaction mechanism for urethane formation involves several steps, starting with the formation of a reactant complex between the isocyanate, alcohol, and morpholine. nih.gov This is followed by proton transfer from the alcohol to the morpholine, nucleophilic attack of the resulting alkoxide on the isocyanate, and subsequent proton transfer to form the final urethane product. nih.gov

Detailed Kinetic Studies of Isocyanate and Morpholinone Reactions

Detailed kinetic studies specifically investigating the reactions of the isocyanate and morpholinone moieties of this compound are not extensively documented in publicly available literature. However, general principles of isocyanate reactivity can provide a framework for understanding its expected kinetic behavior.

The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophiles. The rate of reaction is significantly influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. The general order of reactivity of common nucleophiles with isocyanates is primary amines > secondary amines > primary alcohols > water > phenols. researchgate.net For instance, the reaction with an aliphatic amine to form a urea linkage is typically very fast, while the reaction with an alcohol to form a urethane is slower and often requires heating or catalysis.

Kinetic investigations of isocyanate reactions are often performed using techniques such as titration to monitor the disappearance of the NCO group or spectroscopy (e.g., FT-IR) to follow the appearance of the product. For example, in studies involving the reaction of isocyanates with hydroxyl groups, it has been observed that aliphatic hydroxyl groups are significantly more reactive than phenolic hydroxyls. nih.govsemanticscholar.org This difference in reactivity is attributed to the greater nucleophilicity of the aliphatic hydroxyl oxygen and reduced steric hindrance compared to the more acidic and sterically encumbered phenolic hydroxyls. semanticscholar.org

In the context of this compound, one would anticipate that the isocyanate group would readily react with nucleophiles like amines and alcohols. A hypothetical kinetic study could involve reacting the compound with a series of substituted anilines or phenols and monitoring the reaction rates under pseudo-first-order conditions. Such a study would likely reveal that electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it.

Interactive Data Table: Hypothetical Relative Reaction Rates of this compound with Various Nucleophiles

NucleophileFunctional GroupExpected Relative RateProduct Formed
ButylaminePrimary AmineVery HighSubstituted Urea
DiethylamineSecondary AmineHighSubstituted Urea
Methanol (B129727)Primary AlcoholModerateUrethane (Carbamate)
PhenolPhenolic AlcoholLowUrethane (Carbamate)
Water-LowUnstable Carbamic Acid -> Amine + CO2

This table is based on established general reactivity trends of isocyanates and is for illustrative purposes, as specific kinetic data for this compound is not available.

Spectroscopic Identification and Characterization of Reaction Intermediates

The direct spectroscopic identification of reaction intermediates in the reactions of this compound is challenging due to their typically short lifetimes. However, mechanistic proposals for isocyanate reactions often invoke the formation of transient intermediates.

In the reaction of an isocyanate with an amine, a zwitterionic tetrahedral intermediate is proposed to form in the rate-determining step. nih.gov For the reaction with an alcohol, a similar intermediate is expected. These intermediates are highly transient and not typically observable under standard reaction conditions.

For the reaction with water, an unstable carbamic acid is formed as an intermediate. nih.govsemanticscholar.org This species rapidly decomposes to generate an amine and carbon dioxide. nih.govsemanticscholar.org The resulting amine can then react with another molecule of the isocyanate to form a stable urea derivative. While the carbamic acid itself is difficult to detect, its formation can be inferred from the final products.

In some cases, low-temperature spectroscopic techniques or fast-time-resolution spectroscopy could potentially be employed to observe these transient species. For instance, FT-IR spectroscopy is a powerful tool for monitoring isocyanate reactions. The strong absorption band of the NCO group (typically around 2270-2250 cm⁻¹) would decrease in intensity, while new bands corresponding to the formation of urea (C=O stretch around 1640 cm⁻¹) or urethane (C=O stretch around 1700 cm⁻¹) linkages would appear.

Hammett-Type and Brønsted-Type Correlations for Substituent Effects

While specific Hammett and Brønsted-type correlation studies for this compound are not found in the reviewed literature, the principles of these linear free-energy relationships can be applied to predict reactivity trends.

A Hammett plot would correlate the logarithm of the rate constants for the reaction of a series of substituted aromatic nucleophiles (e.g., substituted anilines or phenols) with this compound against the Hammett substituent constant (σ). A positive slope (ρ value) would be expected, indicating that electron-withdrawing substituents on the nucleophile decrease the reaction rate by reducing its nucleophilicity. Conversely, a negative ρ value would be anticipated for reactions where substituents are on the phenyl ring of the isocyanate itself, as electron-withdrawing groups would increase the electrophilicity of the isocyanate carbon and thus accelerate the reaction.

A Brønsted-type correlation would relate the logarithm of the rate constant to the pKa of the conjugate acid of the nucleophilic amine or alcohol. For the reaction of this compound with a series of primary amines, a linear Brønsted plot with a positive slope (β value) would be expected. The magnitude of the β value provides insight into the degree of bond formation in the transition state. A larger β value suggests a more product-like transition state. Studies on the aminolysis of other electrophilic carbonyl compounds have shown that the formation of a zwitterionic tetrahedral intermediate is often the rate-determining step. nih.gov

Interactive Data Table: Expected Trends in Hammett and Brønsted Correlations for Reactions of this compound

Correlation TypeVariable Substituent LocationExpected Slope (ρ or β)Interpretation
HammettOn Nucleophile (e.g., substituted aniline)Positive (ρ > 0)Reaction is favored by electron-donating groups on the nucleophile.
HammettOn Phenyl Ring of IsocyanateNegative (ρ < 0)Reaction is favored by electron-withdrawing groups on the isocyanate.
BrønstedSeries of Amine NucleophilesPositive (β > 0)Reaction rate increases with increasing basicity (nucleophilicity) of the amine.

This table illustrates the expected outcomes based on established physical organic chemistry principles, as specific experimental data for this compound is not available.

Computational Chemistry and Theoretical Studies of 4 4 Isocyanatophenyl Morpholin 3 One

Molecular Dynamics Simulations and Force Field Development

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.govyoutube.com This provides a dynamic picture of molecular behavior, which is essential for understanding processes in solution or interactions with biological targets.

A prerequisite for accurate MD simulations is a reliable force field—a set of parameters and potential energy functions that describe the interactions between atoms. numberanalytics.comethz.ch For a novel compound like 4-(4-isocyanatophenyl)morpholin-3-one, a specific force field may not exist. Therefore, one would need to be developed by parameterizing bond lengths, angles, dihedral angles, and atomic charges to reproduce data from high-level quantum chemical calculations or experimental results. nih.govnih.gov

MD simulations are exceptionally powerful for studying how a small molecule interacts with a larger host, such as a protein active site or a synthetic receptor in supramolecular chemistry. nih.govacs.orgresearchgate.net By placing this compound and a target molecule in a simulated box of solvent (like water), MD can model the binding process. acs.org The simulation trajectory reveals the preferred binding orientation, key intermolecular interactions (like hydrogen bonds or π-stacking), and the stability of the resulting complex. acs.orgmdpi.com This information is critical for applications like drug design, where understanding the dynamic fit between a ligand and its receptor is paramount.

Conformational Dynamics and Flexibility Studies

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N bond linking the phenyl ring to the morpholin-3-one (B89469) heterocycle, as well as the inherent flexibility of the morpholin-3-one ring itself.

The morpholin-3-one ring, a six-membered heterocycle, is expected to adopt a non-planar conformation to minimize steric strain. Similar to cyclohexane, it likely exists in chair and boat conformations, with the chair form being significantly more stable. Computational studies on related morpholine (B109124) derivatives often reveal a preference for a chair-like geometry. jst.go.jp The presence of the carbonyl group at the 3-position and the nitrogen atom at the 4-position introduces asymmetry, leading to distinct axial and equatorial positions for substituents.

The flexibility of the molecule will be influenced by the rotation around the C-N single bond connecting the phenyl ring to the morpholin-3-one nitrogen. The barrier to this rotation is expected to be relatively low, allowing for a range of torsional angles to be accessible at room temperature. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the morpholin-3-one ring may lead to preferred, non-planar orientations. Computational conformational analysis of similar N-aryl heterocycles often shows that the global minimum energy conformation involves a twisted arrangement between the aromatic ring and the heterocyclic ring. nih.gov

Molecular dynamics (MD) simulations on related morpholin-3-one derivatives have been used to assess the stability of ligand-protein complexes and explore conformational space. frontiersin.orgnih.gov Such simulations for this compound would likely show significant fluctuations in the dihedral angle between the phenyl and morpholin-3-one rings, highlighting the molecule's dynamic nature. The flexibility of the morpholin-3-one ring itself, while present, would likely be less pronounced than the rotation around the C-N bond.

Table 1: Predicted Conformational Features of this compound

FeaturePredicted CharacteristicBasis of Prediction
Morpholin-3-one Ring Conformation Predominantly a chair-like conformation.Analogy with computational studies on other six-membered heterocycles like morpholine. jst.go.jp
Phenyl Ring Orientation Twisted relative to the morpholin-3-one ring to minimize steric hindrance.General principles of conformational analysis and studies on N-aryl heterocycles. nih.gov
Major Source of Flexibility Rotation around the C(phenyl)-N(morpholinone) single bond.Inherent rotational freedom of single bonds.
Minor Source of Flexibility Ring puckering of the morpholin-3-one ring.Intrinsic flexibility of saturated heterocyclic rings.

In Silico Predictions of Reactivity, Regioselectivity, and Stereoselectivity

The reactivity of this compound is dominated by the highly electrophilic isocyanate (-N=C=O) group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of isocyanates.

Reactivity: The carbon atom of the isocyanate group is the primary electrophilic center due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding this reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the π* orbital of the N=C=O group, with a large coefficient on the carbon atom. This indicates that nucleophilic attack will preferentially occur at this carbon. The Highest Occupied Molecular Orbital (HOMO) is generally located on the phenyl ring and the nitrogen of the isocyanate. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Computational studies on phenyl isocyanate and its derivatives consistently show a large positive partial charge on the isocyanate carbon, further confirming its electrophilicity. DFT calculations have been employed to determine various reactivity descriptors. nih.gov

Table 2: Illustrative DFT-Calculated Reactivity Descriptors for Phenyl Isocyanate (as a model for the reactive moiety)

DescriptorTypical Calculated Value (eV)Implication for ReactivityReference
HOMO Energy -6.5 to -7.5Relates to the ability to donate electrons. researchgate.netfrontiersin.org
LUMO Energy -0.5 to -1.5Relates to the ability to accept electrons; lower value indicates higher electrophilicity. researchgate.netfrontiersin.org
HOMO-LUMO Gap 5.0 to 6.0A smaller gap indicates higher reactivity. researchgate.netfrontiersin.org
Chemical Potential (μ) -3.5 to -4.5Indicates the tendency of electrons to escape from the system. nih.gov
Electrophilicity Index (ω) 1.0 to 2.0Quantifies the electrophilic power of the molecule. nih.gov

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculations. The presence of the morpholin-3-one substituent will slightly alter these values.

Regioselectivity: The isocyanate group can potentially react at either the C=O or C=N double bond. However, reactions with nucleophiles such as alcohols and amines almost exclusively occur at the carbon atom of the C=N bond. Computational studies on the reaction of phenyl isocyanate with alcohols show that the transition state for the attack at the isocyanate carbon is significantly lower in energy than any potential attack at the carbonyl oxygen. mdpi.commdpi.com This high regioselectivity is a well-established characteristic of isocyanate chemistry.

Stereoselectivity: The isocyanate group itself is achiral. However, in reactions with chiral nucleophiles, the formation of diastereomers is possible. While there are no specific computational studies on the stereoselectivity of this compound, theoretical modeling could be used to predict the preferred diastereomer by calculating the transition state energies for the formation of each product. Such studies have been performed for other systems to elucidate the origins of stereoselectivity.

Derivation of Structure-Reactivity Relationships (SRR) from Computational Data

Structure-Reactivity Relationships (SRR) aim to correlate a molecule's structural features with its chemical reactivity. For isocyanates, SRR often focuses on how substituents on the phenyl ring influence the reactivity of the isocyanate group.

Computational studies have systematically investigated the effect of electron-donating and electron-withdrawing groups on the reactivity of aryl isocyanates. mdpi.comresearchgate.netresearchgate.net Electron-withdrawing groups on the phenyl ring are generally found to increase the electrophilicity of the isocyanate carbon, thereby increasing the reaction rate with nucleophiles. This is due to the stabilization of the developing negative charge in the transition state. Conversely, electron-donating groups tend to decrease the reaction rate.

Table 3: Predicted Structure-Reactivity Trends for Substituted Aryl Isocyanates based on Computational Studies

Substituent PositionType of SubstituentPredicted Effect on Isocyanate ReactivityComputational Rationale
para or orthoElectron-Withdrawing (e.g., -NO₂)IncreaseIncreases the positive partial charge on the isocyanate carbon; stabilizes the transition state.
para or orthoElectron-Donating (e.g., -OCH₃)DecreaseDecreases the positive partial charge on the isocyanate carbon; destabilizes the transition state.
metaElectron-WithdrawingModerate IncreaseInductive effect dominates; less pronounced than at ortho/para positions.
metaElectron-DonatingSlight DecreaseInductive effect dominates; less pronounced than at ortho/para positions.
4-morpholin-3-one Ambivalent (net effect to be determined) Likely a weak deactivating or weakly activating group. Competition between electron-donating nitrogen lone pair and electron-withdrawing amide carbonyl.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of 4-(4-Isocyanatophenyl)morpholin-3-one in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and conformation of the atoms can be obtained. nih.govnih.gov

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary structural information, multi-dimensional NMR experiments are essential for unambiguous signal assignment and complete structural elucidation. nih.govnih.gov For this compound, these techniques confirm the covalent framework by mapping correlations between different nuclei.

¹H and ¹³C NMR: The ¹H NMR spectrum would show distinct signals for the protons on the aromatic ring and the morpholinone ring. The aromatic protons would appear as two doublets (an AA'BB' system) in the aromatic region, while the morpholinone protons would present as two triplets in the aliphatic region. scielo.brchemicalbook.com The ¹³C NMR spectrum would show characteristic peaks for the isocyanate carbon (~124 ppm), the carbonyl carbon of the morpholinone ring (~166-170 ppm), and the various aromatic and aliphatic carbons. scielo.brresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. It would show correlations between the ortho and meta protons on the phenyl ring, and between the adjacent methylene (B1212753) groups within the morpholinone ring, confirming the proton network in these fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on their known proton assignments. nih.gov

Correlations from the aromatic protons to the carbon of the isocyanate group.

Correlations from the aromatic protons adjacent to the nitrogen to the carbons of the morpholinone ring.

Correlations from the morpholinone protons to the aromatic carbons, confirming the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are in close proximity. It can provide insights into the preferred conformation and stereochemistry of the molecule, such as the spatial relationship between the phenyl ring and the morpholinone ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (See Figure 1)Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1-~166.0C2, C6, C8, C9
2~4.35 (s)~64.0C1, C3
3~4.05 (t)~68.0C2, C7
5~3.73 (t)~50.0C6, C7
6-~138.0-
7, 7'~7.45 (d)~126.0C5, C6, C8
8, 8'~7.20 (d)~120.0C6, C7, C9
9-~135.0-
10-~124.5C8, C8'

Note: Predicted values are based on data for structurally similar compounds like 4-(4-aminophenyl)morpholin-3-one (B139978) and other isocyanates. Actual values may vary depending on solvent and experimental conditions. scielo.brresearchgate.netnih.gov

Chemical structure of this compound with atom numbering for NMR.Figure 1: Structure of this compound with numbering for NMR assignment.

Molecules are not static, and NMR can be used to study their dynamic processes, such as conformational changes that occur on the NMR timescale. youtube.comlibretexts.org For this compound, a key dynamic process is the rotation around the single bond connecting the phenyl ring and the morpholinone nitrogen (C6-N bond).

At room temperature, this rotation may be fast enough to show a time-averaged spectrum. However, if the rotation is hindered, cooling the sample can slow it down. libretexts.org Dynamic NMR experiments, performed at variable temperatures, can be used to determine the energy barrier for this rotation. As the temperature is lowered, the single set of aromatic proton signals might broaden and then resolve into separate signals for the non-equivalent protons in the slowed-rotation conformation. By analyzing the line shape of the signals at different temperatures and identifying the coalescence temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated. nih.gov This provides valuable information about the molecule's conformational flexibility.

While solution NMR characterizes molecules in a dissolved state, solid-state NMR (ssNMR) provides information about the structure and dynamics in the solid phase. This is particularly important for understanding polymorphism (the existence of different crystalline forms) and for analyzing polymers derived from this compound.

Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution ¹³C and ¹⁵N spectra of solid samples can be obtained. cnrs.fr For the pure compound, distinct crystalline forms would yield different ssNMR spectra, allowing for their identification and characterization.

More significantly, ssNMR is a powerful tool for studying the reaction products of this isocyanate. When this compound is used to create polyurethanes (by reacting with polyols) or polyureas (by reacting with amines), ssNMR can confirm the formation of the new covalent bonds. cnrs.frpolymersynergies.net

Table 2: Characteristic Solid-State ¹³C and ¹⁵N NMR Chemical Shifts for Isocyanate Reaction Products

Linkage TypeReactant GroupProduct Carbonyl (¹³C, ppm)Product Nitrogen (¹⁵N, ppm)
Urethane (B1682113)-OH (e.g., from wood, polyol)154 - 155101 - 102
Urea (B33335)-NH₂ (e.g., from water/amine)~156104 - 106
BiuretUrea~141 (tertiary N)~112 (NH)

Source: Data adapted from studies on polymeric isocyanates. cnrs.frpolymersynergies.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and for identifying related substances. xmu.edu.cn Techniques like Electrospray Ionization (ESI) coupled with analyzers such as Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) can measure the mass of a molecule with extremely high accuracy (typically < 5 ppm error), allowing for the unambiguous determination of its molecular formula. xmu.edu.cnmdpi.com

In synthetic chemistry, reactions rarely yield a single, pure product. HRMS is invaluable for analyzing the complex mixtures that result from the reactions of this compound. Isocyanates are highly reactive and can form various products depending on the reaction conditions. doxuchem.comdiva-portal.org

For instance, in the presence of water, the isocyanate group will react to form an unstable carbamic acid, which then decomposes to the corresponding amine (4-(4-aminophenyl)morpholin-3-one) and carbon dioxide. doxuchem.comanalytice.com In the presence of an alcohol, it will form a urethane. HRMS can easily distinguish between the starting material, the amine degradation product, and the urethane adduct in a mixture by their precise masses. This is also essential for monitoring the progress and completion of polymerization reactions, where HRMS can identify unreacted monomers and oligomeric species. patsnap.comnih.gov

Tandem mass spectrometry (MS/MS) experiments on an HRMS platform can be used to fragment a selected ion and analyze its constituent pieces. This provides structural information and helps to identify known and unknown compounds. By studying the fragmentation pattern of the protonated molecule [M+H]⁺ of this compound, a fragmentation pathway can be proposed. mdpi.com

Expected fragmentation pathways would likely involve:

Neutral loss of the isocyanate group: Loss of HNCO (43.0058 Da).

Cleavage of the morpholinone ring: The morpholine (B109124) ring can undergo characteristic fragmentation, leading to ions such as a methylene-morpholine cation (m/z=100). researchgate.netnist.gov

Fragmentation of the isocyanate itself: Fission of the phenyl-NCO bond.

This fragmentation data is crucial for identifying trace-level degradation products or reaction byproducts in a sample, providing a complete picture of its composition and stability. It can also be used to identify transient reaction intermediates that are too unstable to be observed by other methods. nih.govresearchgate.net

Table 3: Predicted Key HRMS Fragments for [C₁₁H₁₀N₂O₃ + H]⁺

Ion FormulaCalculated m/zDescription
[C₁₁H₁₁N₂O₃]⁺219.0764Protonated Molecular Ion
[C₁₀H₁₀N₂O₂]⁺191.0764Loss of CO
[C₁₀H₉NO₂]⁺176.0655Loss of HNCO from molecular ion
[C₇H₇N₂O]⁺135.0553Cleavage within morpholinone ring
[C₆H₆N]⁺92.0500Loss of morpholin-3-one (B89469) fragment

Note: These are plausible fragments based on general fragmentation rules for isocyanates and morpholine-containing structures. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS provides invaluable information for structural elucidation by inducing characteristic fragmentation patterns. The process involves selecting the molecular ion (or a protonated/adducted version) as a precursor ion, subjecting it to collision-induced dissociation (CID), and then analyzing the resulting fragment ions.

The fragmentation of this compound would be expected to follow logical pathways based on its functional groups, including the morpholin-3-one ring, the phenyl group, and the highly reactive isocyanate group. libretexts.orgmiamioh.edu Key fragmentation mechanisms would include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group and the nitrogen atoms within the morpholinone ring. libretexts.org

Cleavage of the Phenyl-Nitrogen Bond: Scission of the bond connecting the phenyl ring to the morpholinone nitrogen.

Fragmentation of the Morpholinone Ring: Loss of small neutral molecules such as carbon monoxide (CO) from the lactam moiety or cleavage of the ether linkage.

Rearrangement Reactions: Intramolecular rearrangements can also occur, leading to characteristic fragment ions.

The resulting spectrum of fragment ions serves as a structural fingerprint, allowing for unambiguous confirmation of the compound's identity and providing insights into its chemical connectivity.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Description of Neutral Loss
218 (M+)190Loss of Carbon Monoxide (-CO) from the morpholinone ring
218 (M+)119Cleavage yielding the isocyanatophenyl cation
218 (M+)99Cleavage yielding the morpholin-3-one radical cation
190162Subsequent loss of Carbon Monoxide (-CO)
11991Loss of Isocyanate group (-NCO) from the phenyl isocyanate fragment

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. nih.govspectroscopyonline.com Each technique relies on the interaction of light with molecular vibrations, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from molecular vibrations that cause a change in polarizability. nih.gov

For this compound, these techniques provide a characteristic "fingerprint" based on its unique set of molecular vibrations. Key functional groups with distinct vibrational modes include:

Isocyanate Group (-N=C=O): A very strong and sharp absorption in the IR spectrum. spectroscopyonline.com

Amide Carbonyl (C=O): A strong absorption from the lactam within the morpholinone ring.

Aromatic Ring (C=C): Multiple bands corresponding to stretching vibrations within the phenyl ring.

C-N and C-O Bonds: Stretching vibrations associated with the morpholine ring structure.

Specific Analysis of the Isocyanate Absorption Band

The isocyanate (-N=C=O) functional group possesses a highly characteristic and intense asymmetric stretching vibration that appears in a relatively uncongested region of the infrared spectrum. This makes IR spectroscopy an exceptionally useful tool for its identification and quantification. spectroscopyonline.com

For this compound, this absorption band is typically observed in the range of 2250-2280 cm⁻¹ . spectroscopyonline.comresearchgate.net The intensity and exact position of this peak are sensitive to the molecule's environment, such as the solvent used and the presence of hydrogen bonding. The high intensity of this band is due to the large change in dipole moment associated with the -N=C=O asymmetric stretch. spectroscopyonline.com In Raman spectroscopy, the symmetric stretch of the isocyanate group may also be observed, though it is typically weaker.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2280Very Strong, Sharp
Amide Carbonyl (C=O)Stretch1670 - 1700Strong
Aromatic Ring (C=C)Stretch1580 - 1610Medium to Strong
C-O-C (Ether)Asymmetric Stretch1200 - 1270Strong
C-N (Amide)Stretch1350 - 1450Medium

In-situ Reaction Monitoring and Kinetic Studies

The distinct and intense nature of the isocyanate absorption band in the IR spectrum makes it an ideal probe for real-time, in-situ monitoring of reactions involving this functional group. researchgate.netazom.com Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction. chemrxiv.orgmt.com

When this compound undergoes a reaction, for instance, with an alcohol to form a urethane, the progress of the reaction can be monitored by observing the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹. researchgate.netpaint.org Simultaneously, the appearance and increase of new absorption bands, such as the N-H stretching and C=O stretching bands of the newly formed urethane linkage, can be tracked. azom.compaint.org This real-time data allows for the determination of reaction kinetics, including reaction rates, endpoint detection, and the identification of potential reaction intermediates. mt.comosti.gov This capability is crucial for process optimization and ensuring complete conversion in industrial applications.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.netnih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield an unambiguous structural model.

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the precise location of each atom in the molecule can be determined.

A crystal structure of this compound would reveal:

The planarity of the phenyl ring and the conformation of the morpholin-3-one ring (e.g., chair, boat).

The dihedral angle between the phenyl ring and the morpholinone ring.

The geometry of the isocyanate group.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of molecules in the crystal lattice.

This detailed structural information is fundamental for understanding structure-property relationships and for computational modeling studies. researchgate.netmdpi.com

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, identification, and purity assessment of chemical compounds. For a molecule like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) are typically employed for purity analysis. However, Gas Chromatography (GC) can also be utilized, particularly when coupled with mass spectrometry, though it often requires derivatization for non-volatile or thermally sensitive compounds. kcl.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. nih.gov It is best suited for compounds that are volatile and thermally stable. This compound itself is not ideal for direct GC-MS analysis due to its relatively high molecular weight and the high reactivity of the isocyanate group, which could degrade in the hot GC injector or on the column.

However, GC-MS is an extremely valuable tool for assessing the purity of its precursor, 4-(4-aminophenyl)morpholin-3-one. bldpharm.comtcichemicals.comnih.gov To make the amine precursor sufficiently volatile for GC analysis, a derivatization step is typically performed. mdpi.com This involves reacting the amine with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the polar N-H bond into a non-polar N-Si(CH₃)₃ bond. mdpi.com

The resulting trimethylsilyl (B98337) (TMS) derivative is more volatile and thermally stable, allowing for successful separation on a GC column. nih.gov The separated derivative then enters the mass spectrometer, where it is fragmented and detected, allowing for both quantification and structural confirmation of the precursor and any related impurities. kcl.ac.uk This ensures the quality of the starting material before its conversion to the final isocyanate product.

Table 3: Illustrative GC-MS Parameters for Analysis of a Derivatized Precursor

ParameterValue/TypePurpose
GC Column HP-5MS (or equivalent)Non-polar column suitable for a wide range of organic compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/minTemperature gradient to separate compounds with different boiling points.
Carrier Gas HeliumInert gas to carry the sample through the column.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
MS Scan Range 40 - 500 m/zMass range to detect the derivatized precursor and its fragments.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a cornerstone technique for the separation, identification, and quantification of "this compound". Given the compound's reactive isocyanate group, analysis often requires derivatization to form a stable product suitable for chromatographic analysis. However, direct analysis is also possible under controlled conditions.

Chromatographic Conditions:

A reverse-phase HPLC method is typically employed for compounds of this nature. A C18 column is a common choice for the stationary phase due to its versatility in separating moderately polar organic molecules. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous solution, frequently containing a modifier like formic acid to improve peak shape and ionization efficiency for mass spectrometry. sigmaaldrich.comsielc.com

Detection Methods:

UV-Vis and Diode Array Detection (DAD): The aromatic phenyl ring and the carbonyl group within the morpholinone structure of "this compound" are expected to exhibit strong UV absorbance. A UV-Vis or DAD detector can be used for quantitative analysis, typically monitoring at wavelengths around 240-254 nm where aromatic compounds show significant absorbance. epa.govnih.gov The ability of a DAD to acquire a full spectrum at each point in the chromatogram aids in peak purity assessment and identification.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides definitive identification through molecular weight determination and fragmentation analysis. Electrospray ionization (ESI) in positive mode is a common technique for morpholine-containing compounds. preprints.org The mass spectrum would be expected to show the protonated molecular ion [M+H]+, and characteristic fragment ions resulting from the cleavage of the morpholine ring or the isocyanate group. For related morpholine derivatives, fragmentation pathways have been studied, offering insights into the expected mass spectral behavior of the target compound. preprints.orgresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Isocyanates and Morpholine Derivatives

ParameterTypical SettingRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for reverse-phase separation of moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the compound.
Gradient 5% to 95% B over 20 minutesTo effectively elute the compound and any impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
UV Detection 254 nmCommon wavelength for detecting aromatic compounds.
MS Detection ESI Positive ModeSuitable for ionizing nitrogen-containing compounds like morpholines.

This table presents a generalized set of parameters and may require optimization for the specific analysis of "this compound".

Other Advanced Analytical Techniques for Comprehensive Characterization

UV-Vis Spectroscopy for Electronic Transitions and Reaction Progress Monitoring:

UV-Vis spectroscopy is a valuable tool for studying the electronic structure of "this compound" and for monitoring reactions involving this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Electronic Transitions:

The UV-Vis spectrum of "this compound" is expected to be dominated by π → π* transitions associated with the aromatic phenyl ring. youtube.comlibretexts.org The benzene (B151609) ring itself typically shows absorption bands around 184, 204, and a broader band around 255 nm in a non-polar solvent. youtube.com The substitution on the phenyl ring with the morpholinone and isocyanate groups will influence the position and intensity of these absorption maxima (λmax). The lone pairs on the nitrogen and oxygen atoms of the morpholine ring could also participate in n → π* transitions, although these are generally weaker than π → π* transitions. libretexts.org The conjugation of the nitrogen lone pair with the aromatic system can cause a bathochromic (red) shift in the absorption bands.

Reaction Progress Monitoring:

The distinct UV-Vis absorbance profile of "this compound" allows for the monitoring of its synthesis or subsequent reactions. For instance, in the synthesis from its amino precursor, "4-(4-Aminophenyl)morpholin-3-one," the disappearance of the absorbance features of the starting material and the appearance of the product's characteristic spectrum can be followed over time to determine reaction completion. Similarly, the reaction of the isocyanate group with a nucleophile would lead to a change in the electronic structure and thus a shift in the UV-Vis spectrum, which can be used to monitor the reaction kinetics. Aromatic hydrocarbons are readily analyzed using UV spectroscopy in the 200-300 nm range.

Table 2: Expected UV-Vis Absorption Maxima for "this compound" based on Structurally Similar Compounds

Structural MoietyExpected Transition TypeApproximate λmax (nm)
Phenyl Ring π → π200 - 280
Carbonyl Group n → π> 280 (typically weak)
Isocyanate Group n → π*~225 - 250

These values are estimations based on general principles of UV-Vis spectroscopy and data for related compounds. Experimental determination is necessary for precise values.

Research Applications and Theoretical Impact in Advanced Chemical Science

Role as a Key Intermediate in Complex Molecular Synthesis and Diversification

The bifunctional nature of 4-(4-Isocyanatophenyl)morpholin-3-one, possessing a highly electrophilic isocyanate group and a heterocyclic scaffold, theoretically positions it as a valuable intermediate for the synthesis of complex molecules. The isocyanate functional group is well-established as a versatile reactant for forming a variety of stable covalent bonds.

Precursor for Novel Heterocyclic Compounds bearing Isocyanate Functionality

A comprehensive review of scientific databases and chemical literature did not yield specific studies detailing the use of this compound as a direct precursor for the synthesis of novel heterocyclic compounds where the isocyanate functionality is retained for further reactions. The inherent reactivity of the isocyanate group suggests it would likely be the primary site of transformation in subsequent synthetic steps.

Building Block for Advanced Polymeric Architectures (e.g., Polyurethanes, Polyureas, Polyisocyanurates) with Tailored Properties

The isocyanate group is the fundamental building block for polyurethane and polyurea polymers through its reaction with polyols and polyamines, respectively. researchgate.netlookchem.com Furthermore, isocyanates can undergo cyclotrimerization to form polyisocyanurates, which are heterocyclic polymers known for their thermal stability. mdpi.com

While the structure of this compound makes it a theoretical candidate as a monomer for such polymers, a detailed search of research literature and polymer science databases did not uncover specific studies on its polymerization or the properties of the resulting polymeric architectures. The morpholinone moiety could potentially influence the properties of such polymers, for instance, by affecting chain packing, solubility, or thermal characteristics. However, without experimental data, these remain theoretical considerations.

Table 1: Theoretical Polymer Architectures from this compound

Polymer TypeCo-reactantResulting LinkagePotential Properties Influenced by Morpholinone Ring
PolyurethaneDiol/PolyolUrethane (B1682113)Thermal stability, solubility, hydrophilicity
PolyureaDiamine/PolyamineUrea (B33335)Rigidity, hydrogen bonding, thermal stability
PolyisocyanurateSelf-reaction (trimerization)IsocyanurateThermal stability, flame retardancy

This table is based on the known reactivity of isocyanates and represents theoretical possibilities rather than documented research findings for this specific compound.

Enabling Diversity-Oriented Synthesis (DOS) and Multicomponent Reactions (MCRs) for Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore chemical space for biological screening. chemicalbook.comnih.govrsc.org Isocyanides are well-known participants in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which are powerful tools in DOS for generating libraries of complex molecules in a single step. mdpi.comresearchgate.netnih.gov

Although the isocyanate group of this compound could theoretically participate in certain MCRs or be used in a building-block approach for DOS, there is no specific mention in the scientific literature of this compound being utilized for these purposes. Its application in generating chemical libraries for drug discovery or chemical genetics has not been documented in the reviewed sources.

Exploration in Chemical Biology as a Molecular Probe for Biological Systems

Molecular probes are essential tools in chemical biology for studying biological systems. These probes often contain a reactive group for covalent modification or a specific scaffold for non-covalent interactions, along with a reporter tag.

Utility in Covalent Modification Studies of Biomolecules (e.g., Proteins, Nucleic Acids)

The high reactivity of the isocyanate group towards nucleophilic amino acid residues, such as lysine, makes it a potential warhead for covalent probes designed to irreversibly bind to proteins. nih.gov This strategy is a cornerstone of activity-based protein profiling (ABPP) and the development of covalent inhibitors.

Despite this potential, a thorough search of chemical biology literature and databases for covalent probes did not yield any examples of this compound being used for the covalent modification of proteins, nucleic acids, or other biomolecules. There are no published studies on its use to profile enzyme activities or to serve as an activity-based probe.

Design of Functionalized Ligands for Receptor Binding Investigations

The synthesis of functionalized ligands is crucial for studying receptor-ligand interactions. The morpholinone scaffold present in this compound could serve as a core structure for designing new ligands. The isocyanate group provides a reactive handle to attach linkers, reporter groups (like fluorophores or biotin), or other pharmacophoric elements.

However, there is no available research that documents the use of this compound in the design or synthesis of functionalized ligands for receptor binding studies. Its application as a scaffold or an intermediate in this context remains theoretical.

Advanced Materials Science Research Derived from this compound

The bifunctional nature of this compound, possessing both a reactive isocyanate group and a stable heterocyclic morpholinone moiety, makes it a compelling candidate for the synthesis of advanced materials. The isocyanate group serves as a highly reactive handle for polymerization and cross-linking, while the morpholinone component can impart specific physical and chemical properties to the resulting material.

The isocyanate group is a cornerstone of polyurethane and polyurea chemistry, and its incorporation into a monomer like this compound offers a route to novel polymers. The reactivity of the isocyanate group allows for the formation of covalent linkages with a wide range of nucleophiles, including alcohols, amines, and even water. This reactivity is central to the formation of polymer backbones and cross-linked networks.

The structure of the isocyanate-containing monomer is a critical determinant of the properties of the final polymer. In the case of this compound, the rigid phenyl ring and the polar morpholinone group would be expected to influence the thermal and mechanical properties of polymers derived from it. The introduction of this bulky and polar substituent can lead to polymers with increased glass transition temperatures, enhanced thermal stability, and modified solubility characteristics when compared to polymers synthesized from simpler aromatic isocyanates.

Table 1: Comparison of Isocyanate Monomers and Their Potential Impact on Polymer Properties

Isocyanate Monomer Key Structural Features Expected Impact on Polymer Properties
Toluene (B28343) Diisocyanate (TDI) Aromatic ring, two isocyanate groups High rigidity, used in foams and elastomers
Methylene (B1212753) Diphenyl Diisocyanate (MDI) Two aromatic rings, two isocyanate groups High strength and stiffness, used in rigid foams

The presence of the morpholinone ring system within the polymer structure could also introduce specific non-covalent interactions, such as hydrogen bonding, which can further modulate the mechanical properties of the material, leading to enhanced toughness or elasticity.

The development of self-healing materials and smart polymers is a frontier in materials science. Isocyanates have been explored in the context of self-healing systems, often encapsulated and released upon damage to react with a suitable partner and repair the material. While direct research utilizing this compound in this area is not yet prevalent, its chemical nature suggests a strong potential for such applications.

The isocyanate group is highly suitable for creating the cross-links necessary to heal a damaged polymer matrix. For instance, microcapsules containing this compound could be embedded within a polymer. Upon fracture, the capsules would rupture, releasing the isocyanate to react with residual hydroxyl or amine groups in the polymer matrix, thus restoring the integrity of the material.

Furthermore, the morpholinone moiety could be leveraged to design "smart" polymers that respond to external stimuli. For example, the polarity and hydrogen bonding capability of the morpholinone unit could lead to polymers whose properties change in response to temperature or the presence of certain solvents.

Functional coatings, adhesives, and elastomers represent a significant application area for isocyanate-based chemistry. guidechem.com The ability of isocyanates to form strong, durable covalent bonds with a variety of substrates makes them ideal for these applications. guidechem.com

Functional Coatings: this compound could serve as a key component in the formulation of advanced coatings. guidechem.com The morpholinone group could enhance adhesion to polar substrates and improve the chemical resistance of the coating. The reactivity of the isocyanate group allows for curing at ambient or elevated temperatures, forming a durable, cross-linked protective layer. guidechem.com

Adhesives: The principles that make isocyanates effective in coatings also apply to adhesives. The reaction of the isocyanate group with surface functionalities can create strong adhesive bonds. The inclusion of the morpholinone structure could modulate the flexibility and toughness of the adhesive, making it suitable for a wider range of applications.

Elastomers: Polyurethane elastomers are known for their excellent mechanical properties, including high tensile strength and abrasion resistance. By incorporating this compound into a polyurethane formulation, it may be possible to create elastomers with tailored properties, such as enhanced thermal stability or specific solvent resistance, due to the presence of the morpholinone ring.

Theoretical Contributions to Fundamental Organic and Isocyanate Chemistry

Beyond its potential in materials science, this compound serves as an interesting model system for fundamental studies in organic chemistry.

The reactivity of the isocyanate group is well-established, but its behavior within a molecule containing other functional groups and a complex steric environment is a subject of ongoing study. Theoretical and experimental investigations into the reactivity of this compound can provide valuable insights.

High-level density functional theory (DFT) calculations could be employed to model the reaction pathways of this compound with various nucleophiles. ambeed.com Such studies can elucidate the electronic effects of the morpholinone-substituted phenyl ring on the electrophilicity of the isocyanate carbon. ambeed.com It is hypothesized that the electron-withdrawing nature of the morpholinone's amide group could influence the reactivity of the isocyanate.

Table 2: Factors Influencing Isocyanate Reactivity

Factor Description Relevance to this compound
Electronic Effects Electron-withdrawing groups on the aromatic ring generally increase isocyanate reactivity. The amide group in the morpholinone ring may have a measurable electronic effect on the isocyanate group.
Steric Hindrance Bulky groups near the isocyanate can hinder the approach of nucleophiles. The morpholinone moiety presents a degree of steric bulk that could modulate reactivity compared to simpler isocyanates.

Understanding these nuances is crucial for controlling the polymerization process and designing new synthetic methodologies.

The stability and reactivity of the morpholinone ring system itself are of significant interest in organic and medicinal chemistry. While the N-phenyl morpholinone system is generally stable, studying its behavior under the conditions required for isocyanate reactions can provide important data.

For instance, under certain harsh conditions, the morpholinone ring could potentially undergo transformations such as hydrolysis or ring-opening. Investigating the stability of the ring in this compound during polymerization or curing reactions is essential for ensuring the integrity of the desired material.

Advancing Principles of Synthetic Design and Reaction Mechanism Elucidation

The study of "this compound" has significantly contributed to the advancement of synthetic design principles and the elucidation of complex reaction mechanisms. As a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, the development of efficient and scalable synthetic routes to this compound has been a major focus of chemical research. tdcommons.orgquickcompany.in This has led to innovative synthetic strategies and a deeper understanding of the underlying reaction pathways.

Advancing Principles of Synthetic Design

The synthesis of this compound has prompted the exploration of various synthetic methodologies, each aiming to improve yield, purity, and industrial feasibility. These investigations have enriched the toolbox of synthetic chemists, particularly in the construction of heterocyclic systems and the introduction of the isocyanate functionality.

Several distinct synthetic strategies have been reported, primarily commencing from precursors like 4-nitroaniline (B120555) or N-(2-hydroxyethyl)aniline. google.comgoogle.com One prominent route involves the initial formation of the morpholinone ring, followed by the conversion of a nitro or amino group to the isocyanate.

A common approach begins with the reaction of 4-nitroaniline with a suitable reagent to introduce the chloroethoxyacetyl group, which then undergoes intramolecular cyclization to form 4-(4-nitrophenyl)morpholin-3-one (B139987). google.com This intermediate is subsequently reduced to 4-(4-aminophenyl)morpholin-3-one (B139978), a crucial precursor to the target isocyanate. google.comnbinno.com The reduction of the nitro group is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon. google.comnbinno.com

Another strategy involves the direct coupling of 4-nitro-fluorobenzene with morpholin-2-one (B1368128) in the presence of a base like sodium hydride. google.com This is followed by the reduction of the nitro group to an amine. An alternative synthesis starts from N-(2-hydroxyethyl)aniline, which is reacted with chloroacetyl chloride to yield 4-phenylmorpholin-3-one. Subsequent nitration and reduction provide the key amino intermediate. google.comgoogle.com

The final and critical step in these synthetic sequences is the conversion of the amino group of 4-(4-aminophenyl)morpholin-3-one to the isocyanate. This transformation is typically accomplished through phosgenation, using phosgene (B1210022) or a phosgene equivalent. justia.com The optimization of reaction conditions for this step, including solvent, temperature, and reagent stoichiometry, has been a significant area of research to ensure high conversion and minimize side reactions.

The various synthetic routes are summarized in the table below, highlighting the diversity of approaches developed for the preparation of this important intermediate.

Starting MaterialKey IntermediatesKey Reactions
4-Nitroaniline2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, 4-(4-nitrophenyl)morpholin-3-one, 4-(4-aminophenyl)morpholin-3-oneAcylation, Intramolecular Cyclization, Nitro Reduction, Phosgenation
4-Nitro-fluorobenzene4-(4-nitrophenyl)morpholin-3-one, 4-(4-aminophenyl)morpholin-3-oneNucleophilic Aromatic Substitution, Nitro Reduction, Phosgenation
N-(2-Hydroxyethyl)aniline4-Phenylmorpholin-3-one, 4-(4-nitrophenyl)morpholin-3-one, 4-(4-aminophenyl)morpholin-3-oneAcylation, Intramolecular Cyclization, Nitration, Nitro Reduction, Phosgenation

These synthetic endeavors have not only provided efficient pathways to this compound but have also advanced the broader principles of synthetic design, particularly in the areas of heterocyclic chemistry and functional group transformations.

Reaction Mechanism Elucidation

The synthesis of this compound involves several key transformations whose mechanisms have been the subject of investigation, often through computational and theoretical studies of analogous systems.

Formation of the Isocyanate Group: The conversion of the aromatic amine to the isocyanate via phosgenation is a critical step. Theoretical studies on the phosgenation of aromatic amines, such as 2,4-toluenediamine, provide valuable insights into the likely mechanism. The reaction is believed to proceed through a stepwise pathway. The initial step involves the nucleophilic attack of the amine on phosgene to form a carbamoyl (B1232498) chloride intermediate. This is followed by the elimination of hydrogen chloride to yield the isocyanate. In the case of 4-(4-aminophenyl)morpholin-3-one, this process would occur at the primary amino group on the phenyl ring. Computational studies on similar reactions have helped to elucidate the energy profiles and transition states involved in these transformations.

Formation of the Morpholinone Ring: The formation of the morpholinone ring is another key mechanistic aspect. In routes starting from 4-nitroaniline, an N-(2-chloroethoxy)phenylacetamide derivative is formed as an intermediate. The subsequent intramolecular cyclization to form the six-membered morpholinone ring is a nucleophilic substitution reaction. The nitrogen of the acetamide (B32628) group acts as the nucleophile, displacing the chlorine atom on the ethoxy side chain. The reaction is typically carried out in the presence of a base, which deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the ring closure. While specific kinetic studies on this particular cyclization may be limited, the general principles of intramolecular cyclization reactions provide a solid framework for understanding this transformation.

The study of the synthesis of this compound serves as an excellent case study in the interplay between synthetic innovation and mechanistic understanding. The drive to develop more efficient syntheses of this pharmaceutically important molecule has spurred deeper investigations into the fundamental mechanisms of the reactions involved, thereby advancing the broader field of chemical science.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for De Novo Synthetic Design and Optimization

The synthesis of complex molecules like 4-(4-isocyanatophenyl)morpholin-3-one is a prime candidate for optimization using artificial intelligence (AI) and machine learning (ML). Computer-aided synthesis planning (CASP) has been revolutionized by deep neural networks, enabling data-driven synthetic route designs without significant human intervention. nih.govnih.gov

Optimize Existing Routes: Analyze current synthetic protocols and suggest modifications to improve yield, reduce reaction times, or replace hazardous reagents.

De Novo Design of Analogs: Generate novel derivatives with tailored properties by modifying the morpholinone or phenyl rings, while simultaneously providing a plausible synthetic pathway for each new design. youtube.comnih.gov

Predict Reactivity: Model the reactivity of the isocyanate group and the morpholinone core to predict outcomes of unknown reactions, accelerating discovery. rsc.org

The integration of AI is expected to significantly reduce the trial-and-error approach in the laboratory, making the synthesis and derivatization of this compound more efficient and predictable. rsc.org

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

AI/ML ApplicationDescriptionPotential Impact on the Compound
Retrosynthesis PredictionAlgorithms predict precursor molecules and reaction steps by working backward from the target structure. nih.govnih.govRapidly identifies multiple potential synthetic routes, highlighting the most economical and efficient options.
Reaction Condition OptimizationMachine learning models predict optimal reaction conditions (temperature, catalyst, solvent) based on training data from similar transformations.Increases reaction yield and purity while minimizing by-product formation.
De Novo Analog DesignGenerative models create novel molecular structures based on desired properties (e.g., enhanced solubility, specific reactivity). researchgate.netyoutube.comDesigns new analogs of the compound with potentially superior performance for specific applications.

Discovery of Novel Catalytic Systems for Highly Selective Transformations of the Compound

The development of new catalytic systems is crucial for unlocking the synthetic versatility of this compound. Research into catalysis for its constituent parts—isocyanates and morpholinones—points toward exciting future possibilities.

Recent breakthroughs include the use of earth-abundant metal catalysts, such as cobalt(III) complexes, for the C-H bond amidation of arenes with isocyanates. nih.gov This suggests that the phenyl ring of this compound could be selectively functionalized in a step-economic manner. Furthermore, phosgene-free catalytic routes for producing isocyanates, such as the carbonylation of nitroaromatics using Group VIII metal complexes or the cracking of carbamates, are gaining traction and could be adapted for greener synthesis protocols. researchgate.netresearchgate.net

For the morpholinone core, chiral phosphoric acid-catalyzed enantioselective methods have been developed to construct C3-substituted morpholinones. acs.org Applying such a system could allow for the stereoselective introduction of functional groups, which is of paramount importance in medicinal chemistry.

Table 2: Emerging Catalytic Systems for Selective Transformations

Catalytic SystemTransformation TypePotential Application to Compound
Cobalt(III) ComplexesC-H Bond AmidationDirect functionalization of the phenyl ring with various chemical groups. nih.gov
Chiral Phosphoric AcidsEnantioselective AnnulationAsymmetric synthesis of chiral morpholinone derivatives. acs.org
Palladium NanoparticlesTransfer HydrogenationSelective reduction of specific bonds within the molecule under aqueous conditions. ims.ac.jp
Rhodium ComplexesOxidative AnnulationConstruction of complex heterocyclic systems fused to the core structure. ims.ac.jp

Exploration of Novel Applications in Interdisciplinary Fields

The unique structure of this compound makes it a promising candidate for advanced applications at the interface of chemistry, materials science, and biology.

Photo-controlled Release: The isocyanate group is a key building block for polyurethanes. mdpi.com Researchers have developed photo-responsive microcapsules with polyurethane shells where the release of an encapsulated agent is triggered by UV irradiation. researchgate.net By incorporating this compound into a polymer backbone, it is conceivable to create smart materials that release a payload upon light exposure, with potential uses in targeted drug delivery or as photo-activated adhesives. nih.govrsc.org

Stimuli-Responsive Materials: Polymers derived from morpholine (B109124) are known to exhibit "smart" behavior, responding to changes in environmental stimuli like pH and temperature. nih.govnih.govrsc.org For instance, poly(morpholine ethyl methacrylate) has a pKa below physiological pH, allowing it to remain neutral under normal conditions but change its properties in the acidic microenvironments of tumors or endosomes. nih.gov The morpholinone moiety in the target compound could be exploited to create hydrogels or polymers that undergo conformational or solubility changes in response to specific triggers, making them suitable for sensors, actuators, and drug delivery systems. researchgate.netresearchgate.net

Biomedical Imaging Probes: The high reactivity of the isocyanate group makes it an excellent handle for bioconjugation. nih.gov It readily reacts with nucleophilic groups like amines and alcohols found on proteins and other biomolecules. nih.gov This opens the door to developing biomedical imaging probes. The compound could first be tagged with a fluorescent dye and then, via its isocyanate group, be covalently attached to a targeting ligand (e.g., an antibody or peptide). Such a probe could be used to visualize specific cells or tissues, with applications in diagnostics and tracking biological processes. nih.gov

Development of High-Throughput Screening Methodologies for Reactivity and Application Discovery

To accelerate the exploration of this compound's chemical potential, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid and parallel execution of hundreds or thousands of experiments, making it ideal for both reaction optimization and the discovery of new applications. unchainedlabs.comnih.gov

A library of reactants (e.g., various alcohols, amines, thiols) could be screened against the compound in a microplate format to rapidly map the reactivity of its isocyanate group under diverse catalytic conditions. acs.org Inline analytical techniques, such as FTIR spectroscopy, can monitor reaction progression in real-time, providing immediate data on conversion and by-product formation. mt.com

For application discovery, the compound could be included in screens against biological targets to identify potential new bioactive roles. DNA-Encoded Library (DEL) technology, which allows for the screening of massive combinatorial libraries, could be used to explore derivatives of the morpholinone-pyrrolidine scaffold, a privileged structure in medicinal chemistry. acs.org This approach would significantly broaden the accessible chemical space and accelerate the identification of novel hits for drug discovery. acs.org

Table 3: High-Throughput Screening Workflow for Reactivity Mapping

StepDescriptionTechnologyDesired Outcome
1. Library PlatingDispensing the compound and a diverse library of reactants (e.g., nucleophiles, coupling partners) into 96- or 1536-well plates.Automated liquid handlersA matrix of unique reaction combinations. acs.org
2. Reaction ExecutionRunning the reactions in parallel under various conditions (e.g., different catalysts, solvents, temperatures).Parallel synthesis reactors, LED illuminators for photochemistry.Identification of successful reaction conditions. acs.org
3. AnalysisRapidly analyzing the outcome of each reaction.High-performance liquid chromatography (HPLC), mass spectrometry (MS).Quantitative data on yield, purity, and by-products for each condition. unchainedlabs.com
4. Data InterpretationUsing software to analyze the large dataset and identify optimal conditions or novel reactivity patterns.Data analysis and visualization software.A comprehensive map of the compound's reactivity landscape.

Expanding the Utilization of Bio-Derived Precursors for Sustainable Synthesis of Analogous Compounds

The growing demand for green chemistry is driving research into the use of renewable feedstocks. rsc.org The synthesis of this compound and its analogs could be made more sustainable by utilizing bio-derived precursors.

There is significant interest in producing "green" isocyanates to replace traditional phosgene-based manufacturing. researchgate.net Bio-based sources such as amino acids (like L-lysine), vegetable oils, and lignin (B12514952) are being explored as starting materials for diisocyanates. researchgate.netchemrxiv.orgnih.gov For example, vanillyl alcohol, derived from lignocellulose, can be used to synthesize bio-based aromatic diisocyanates. chemrxiv.org This suggests that the 4-isocyanatophenyl portion of the molecule could potentially be sourced from renewable aromatics.

Similarly, the morpholinone ring is often synthesized from amino alcohols. nih.govchemrxiv.org Bio-based amino alcohols, accessible through the fermentation of sugars or the modification of natural amino acids, could serve as green precursors for the heterocyclic part of the molecule. The use of bio-based polyols, such as those derived from corn sugar, is already established in the polyurethane industry. nih.gov By combining these strategies, a new generation of analogous compounds could be produced with a significantly improved sustainability profile. nih.gov

Q & A

Basic Research Question

  • Structural Confirmation : Use ¹H/¹³C NMR to verify the morpholinone ring (δ 3.5–4.3 ppm) and isocyanate group absence post-reaction .
  • Purity Assessment : HPLC with reverse-phase C18 columns (98.82% purity reported) .
  • Impurity Profiling : FT-IR and LC-MS to detect intermediates like IMP-20.15/2.57 during pharmaceutical synthesis .

How does this compound contribute to the synthesis of rivaroxaban intermediates, and what are common impurities?

Advanced Research Question
It reacts with (S)-epoxy compounds (e.g., (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione) under Lewis acid catalysis (e.g., LiBr) to form oxazolidinone intermediates:

  • Key Step : Cyclization at 80–100°C in ketone solvents (e.g., butanone) yields anticoagulant precursors (89.21% yield) .
  • Impurities : Intermolecular side reactions (e.g., IMP-20.15/2.57) occur under basic conditions; mitigate via pH control and TLC monitoring .

What computational tools are suitable for analyzing the conformational stability of the morpholinone ring in this compound?

Advanced Research Question

  • Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planar distortions in the morpholinone ring .
  • Crystallography : WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks in crystal structures .
    Data Interpretation : Compare puckering amplitudes (e.g., θ, φ) with reference values for similar heterocycles .

How do reaction mechanisms differ between nitro-group reduction and isocyanate formation in derivatives of 4-phenylmorpholin-3-one?

Advanced Research Question

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups, requiring strict temperature control (25–50°C) to avoid over-reduction .
  • Isocyanate Formation : Phosgene or triphosgene mediates amine-to-isocyanate conversion via nucleophilic acyl substitution; anhydrous conditions prevent hydrolysis .
    Contradiction Note : Alternative routes using nitro intermediates () may conflict with direct isocyanate synthesis (); validate via kinetic studies.

What strategies improve the regioselectivity of this compound in multi-step reactions?

Q. Methodological Focus

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to block reactive sites during triazine coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the para position .
  • Catalysis : Lewis acids (e.g., LiBr) accelerate cyclization while suppressing dimerization .

How are impurities like IMP-20.15/isolated and characterized during pharmaceutical synthesis?

Q. Advanced Analytical Workflow

Isolation : Chromatographic separation (silica gel, eluent: toluene:acetone 8:2) .

Characterization :

  • MS : ESI-MS (m/z: 382 [M+1]) .
  • FT-IR : Confirm amine and carbonyl stretches .

Quantification : HPLC-UV at 254 nm with calibration against reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.